molecular formula C19H18N4O3S B612141 ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 871015-11-1

ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B612141
CAS No.: 871015-11-1
M. Wt: 382.43622
InChI Key: KNQCFGQPDILWLT-AATRIKPKSA-N
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Description

4SC-207 is a novel microtubule inhibitor , which shows strong anti-proliferative activity in a large panel of tumor cell lines with an average GI50 of 11 nM. In particular, 4SC-207 is active in multi-drug resistant cell lines, such as HCT-15 and ACHN, suggesting that it is a poor substrate for drug efflux pumps. 4SC-207 inhibits microtubule growth in vitro and in vivo and promotes, in a dose dependent manner, a mitotic delay/arrest, followed by apoptosis or aberrant divisions due to chromosome alignment defects and formation of multi-polar spindles. Furthermore, preliminary data from preclinical studies suggest low propensity towards bone marrow toxicities at concentrations that inhibit tumor growth in paclitaxel-resistant xenograft models. 4SC-207 may be a potential anti-cancer agent.

Scientific Research Applications

Heterocyclic Synthesis

  • Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, related to the compound , can be converted into various heterocyclic derivatives such as pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and thieno[2,3-d]pyridine derivatives. These derivatives are significant in the field of organic chemistry for the synthesis of polyazanaphthalenes (Harb et al., 1989).

Antihypertensive Activity Potential

  • Novel derivatives, such as ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, have been synthesized and are expected to exhibit antihypertensive activity. These derivatives were developed from related compounds through various chemical reactions (Kumar & Mashelker, 2006).

Antimicrobial Applications

  • Certain derivatives, like those from the synthesis involving 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, showed potential antimicrobial activities. These derivatives include thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine (Gad-Elkareem et al., 2011).

Cardiotonic Agents

  • Ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, a related compound, has been studied for its cardiotonic properties. The structural characteristics of this compound were compared with other derivatives to understand the structure-activity relationship in cardiotonic agents (Orsini et al., 1990).

Cyclization and Synthesis Research

  • The synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, derived from related compounds, highlights the complexity of cyclization reactions in organic chemistry. The study of their biological activity was performed via in silico analysis (Chigorina et al., 2019).

Properties

CAS No.

871015-11-1

Molecular Formula

C19H18N4O3S

Molecular Weight

382.43622

IUPAC Name

ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C19H18N4O3S/c1-2-26-19(25)23-9-7-14-15(10-20)18(27-16(14)12-23)22-17(24)6-5-13-4-3-8-21-11-13/h3-6,8,11H,2,7,9,12H2,1H3,(H,22,24)

InChI Key

KNQCFGQPDILWLT-AATRIKPKSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CN=CC=C3

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4SC207;  4SC-207;  4SC 207

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 2
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ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 3
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ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 5
ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

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